molecular formula C28H27NO5S B14202643 N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine CAS No. 854370-83-5

N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine

Cat. No.: B14202643
CAS No.: 854370-83-5
M. Wt: 489.6 g/mol
InChI Key: RIJMYCAFDDBRHW-HHHXNRCGSA-N
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Description

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is a complex organic compound that features a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine typically involves multiple steps, including the formation of the naphthalene and biphenyl moieties, followed by their coupling and subsequent sulfonylation and valine attachment. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine.

Chemical Reactions Analysis

Types of Reactions

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine can undergo various chemical reactions, including:

    Oxidation: The naphthalene and biphenyl moieties can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine exerts its effects involves its interaction with specific molecular targets. The naphthalene and biphenyl moieties can intercalate with DNA, while the sulfonyl valine derivative can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is unique due to its combination of a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

854370-83-5

Molecular Formula

C28H27NO5S

Molecular Weight

489.6 g/mol

IUPAC Name

(2R)-3-methyl-2-[[4-[4-(naphthalen-2-ylmethoxy)phenyl]phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C28H27NO5S/c1-19(2)27(28(30)31)29-35(32,33)26-15-11-23(12-16-26)22-9-13-25(14-10-22)34-18-20-7-8-21-5-3-4-6-24(21)17-20/h3-17,19,27,29H,18H2,1-2H3,(H,30,31)/t27-/m1/s1

InChI Key

RIJMYCAFDDBRHW-HHHXNRCGSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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